2-(2-Nitroethyl)-1,3-dioxolane

Description

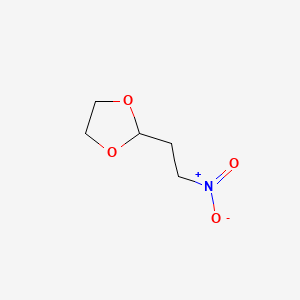

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitroethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c7-6(8)2-1-5-9-3-4-10-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXOSRQIZOOVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447121 | |

| Record name | 2-(2-nitroethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82891-99-4 | |

| Record name | 2-(2-nitroethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Nitroethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Nitroethyl)-1,3-dioxolane is a valuable synthetic intermediate, notable for its masked aldehyde functionality and the versatile nitro group, which can be transformed into a variety of other functional groups. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent and efficient Henry (nitroaldol) reaction. We will delve into the mechanistic underpinnings, provide a detailed, field-tested experimental protocol, and discuss an alternative synthetic strategy. This document is designed to equip researchers with the necessary knowledge to confidently and safely synthesize this compound for applications in medicinal chemistry and complex molecule synthesis.

Introduction: Strategic Importance of 2-(2-Nitroethyl)-1,3-dioxolane

In the landscape of organic synthesis, molecules that offer latent functionality are of paramount importance. 2-(2-Nitroethyl)-1,3-dioxolane serves as a prime example. It is effectively a protected form of 3-nitropropanal[1]. The 1,3-dioxolane group acts as an acid-stable protecting group for an aldehyde, allowing for selective reactions to be carried out on the nitro group or other parts of a larger molecule.

The true synthetic power of this compound lies in the versatility of the nitroalkane moiety. The nitro group can be:

-

Reduced to a primary amine, yielding a protected β-amino aldehyde, a crucial building block for many pharmaceuticals and natural products.

-

Converted via the Nef reaction to a carbonyl group, unmasking the latent aldehyde to form a 1,3-dicarbonyl compound upon deprotection.

-

Utilized in further C-C bond-forming reactions through the acidity of the α-proton.

This dual functionality makes 2-(2-Nitroethyl)-1,3-dioxolane a strategic precursor in multi-step syntheses where precise control over reactive functional groups is essential.

Primary Synthetic Strategy: The Henry (Nitroaldol) Reaction

The most direct and widely employed method for synthesizing 2-(2-Nitroethyl)-1,3-dioxolane is the Henry reaction, also known as the nitroaldol reaction[2][3][4]. Discovered by Louis Henry in 1895, this reaction involves a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound[3][5].

In this specific synthesis, the reactants are 1,3-dioxolane-2-carbaldehyde and nitromethane .

The "Why": Mechanistic Causality

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Henry reaction is reversible in all its steps, and its success hinges on carefully controlled conditions to favor product formation[3].

Step 1: Deprotonation. A base is used to abstract an acidic α-proton from nitromethane (pKa ≈ 10.2 in water). This creates a resonance-stabilized nitronate anion, which is the key nucleophile. The choice of base is critical; a moderately strong base is required to efficiently generate the nitronate, but a very strong base can promote side reactions.

Step 2: Nucleophilic Attack. The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 1,3-dioxolane-2-carbaldehyde. This forms a new C-C bond and a β-nitro alkoxide intermediate.

Step 3: Protonation. The alkoxide intermediate is protonated, typically by the conjugate acid of the base used in the first step or during aqueous workup, to yield the initial β-nitro alcohol product: 2-(1-hydroxy-2-nitroethyl)-1,3-dioxolane.

Step 4: Dehydration. While the β-nitro alcohol can sometimes be isolated, the reaction often proceeds with subsequent dehydration (elimination of water) under the reaction conditions or during purification to yield a nitroalkene. For the synthesis of the target saturated compound, this dehydration must be followed by a reduction step. A more direct approach involves a tandem reaction sequence where the initial β-nitro alcohol is reduced in situ or in a subsequent step. However, a common variant involves the dehydration of the intermediate alcohol to form 2-(2-nitrovinyl)-1,3-dioxolane, followed by a selective reduction of the double bond.

A more direct route to the target compound involves a Michael addition of a nitronate to an appropriate acceptor, though the Henry reaction followed by reduction is a very common approach for related structures. For the direct synthesis of 2-(2-Nitroethyl)-1,3-dioxolane, a modification of the Henry reaction conditions or a subsequent reduction step is implied.

Below is a diagram illustrating the core Henry reaction mechanism leading to the intermediate β-nitro alcohol.

Caption: Core mechanism of the base-catalyzed Henry reaction.

Experimental Protocol: A Validated Approach

This protocol describes a common procedure for the Henry reaction, which typically yields the intermediate β-nitro alcohol. A subsequent dehydration and reduction step would be required to obtain the final target molecule.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 1,3-Dioxolane-2-carbaldehyde | 102.09 | 50 | 1.0 | 5.10 g |

| Nitromethane | 61.04 | 75 | 1.5 | 4.58 g (4.05 mL) |

| Sodium Hydroxide (NaOH) | 40.00 | 5 | 0.1 | 0.20 g |

| Methanol (MeOH) | - | - | - | 100 mL |

| Diethyl Ether (Et₂O) | - | - | - | For extraction |

| Saturated NH₄Cl solution | - | - | - | For quench |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dioxolane-2-carbaldehyde (50 mmol) and nitromethane (75 mmol) dissolved in methanol (100 mL).

-

Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of sodium hydroxide (5 mmol) in a small amount of water, dropwise, over 15 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent unwanted side reactions like the Cannizzaro reaction of the aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup - Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is approximately neutral. Causality Note: NH₄Cl is a mild acid source that protonates the alkoxide and neutralizes the base catalyst without being harsh enough to cleave the acid-sensitive dioxolane protecting group.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Purification - Initial: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification - Final: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product, primarily the β-nitro alcohol, can be purified further by flash column chromatography on silica gel.

Note: To obtain 2-(2-Nitroethyl)-1,3-dioxolane, the resulting β-nitro alcohol must be dehydrated and then the resulting nitroalkene reduced, for instance, using sodium borohydride.

Alternative Synthetic Route: Nucleophilic Substitution

An alternative, though less common, pathway involves the nucleophilic substitution of a suitable leaving group by a nitrite salt. This method avoids the initial formation of a β-nitro alcohol.

The two-step process:

-

Halogenation: Synthesis of 2-(2-bromoethyl)-1,3-dioxolane from a precursor like 2-(2-hydroxyethyl)-1,3-dioxolane.[6]

-

Substitution: Reaction of 2-(2-bromoethyl)-1,3-dioxolane with a nitrite salt, such as sodium nitrite (NaNO₂) or silver nitrite (AgNO₂).[7]

Caption: Overview of the alternative synthesis via a bromo-intermediate.

Rationale and Considerations:

-

Victor Meyer Reaction: The reaction of an alkyl halide with silver nitrite (AgNO₂) tends to favor C-N bond formation, yielding the desired nitroalkane.

-

Ambident Nucleophile: The nitrite ion (NO₂⁻) is an ambident nucleophile. When using salts like sodium nitrite in polar aprotic solvents, the more nucleophilic oxygen atom can attack, leading to the formation of an alkyl nitrite isomer (R-O-N=O) as a significant byproduct. Silver nitrite's covalent character with the oxygen atom favors the attack from the nitrogen atom.[7]

-

Substrate Availability: This route is contingent on the availability or straightforward synthesis of the 2-(2-haloethyl)-1,3-dioxolane precursor.[6][8]

Product Characterization

After synthesis and purification, the identity and purity of 2-(2-Nitroethyl)-1,3-dioxolane (C₅H₉NO₄, Molar Mass: 147.13 g/mol ) must be confirmed using standard analytical techniques.[1][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the dioxolane ring protons, the ethyl chain protons, and the acetal proton. The protons on the carbon alpha to the nitro group will be significantly deshielded.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the five distinct carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will display strong characteristic absorption bands for the nitro group (NO₂) typically around 1550 cm⁻¹ (asymmetric stretch) and 1380 cm⁻¹ (symmetric stretch).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure.

Safety and Handling

Researcher Trustworthiness Pillar: A robust protocol is a safe protocol. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Nitromethane: Is a flammable and toxic liquid. It is also a potent explosive, especially when mixed with bases or under confinement. Handle with extreme care and avoid shock, friction, and heat.

-

1,3-Dioxolane-2-carbaldehyde: Is an irritant. Avoid contact with skin and eyes.

-

Sodium Hydroxide: Is corrosive and can cause severe burns.

-

Solvents: Methanol and diethyl ether are flammable and toxic. Ensure there are no ignition sources nearby.

Always consult the Material Safety Data Sheet (MSDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of 2-(2-Nitroethyl)-1,3-dioxolane is most effectively achieved via the Henry reaction of 1,3-dioxolane-2-carbaldehyde and nitromethane, followed by subsequent dehydration and reduction steps. This method is reliable and utilizes readily available starting materials. A thorough understanding of the reaction mechanism, particularly the role of the base and the importance of temperature control, is essential for achieving high yields and purity. The alternative nucleophilic substitution route offers a different strategic approach but requires careful selection of the nitrite source to avoid isomeric byproducts. With its protected aldehyde and versatile nitro group, 2-(2-Nitroethyl)-1,3-dioxolane remains a highly valuable and strategic building block for the synthesis of complex molecular targets in pharmaceutical and chemical research.

References

-

Nitro compound synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Semenov, V. V., et al. (2015). Synthesis of α-functional nitro compounds by the nitration of activated carbonyl compounds in a two-phase system. ResearchGate. Retrieved January 11, 2026, from [Link]

-

Zhang, Y., et al. (2009). Synthesis of p-nitrophenol under normal pressure with A-1 phase transfer catalysis. ResearchGate. Retrieved January 11, 2026, from [Link]

-

Alper, H., & Amaratunga, S. (1980). Phase-transfer catalyzed and two-phase reactions of aromatic nitro compounds with iron carbonyls. Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]

-

Henry reaction. (n.d.). Grokipedia. Retrieved January 11, 2026, from [Link]

-

Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Mocan, I., et al. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. Retrieved January 11, 2026, from [Link]

-

2-(2-Nitroethyl)-1,3-dioxolane. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Henry reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

2-ethynyl-2-(2-isocyanatoethyl)-1,3-dioxolane. (n.d.). ChemSynthesis. Retrieved January 11, 2026, from [Link]

-

Wisniak, J. (2013). Louis Henry: The Henry reaction and other organic syntheses. Redalyc. Retrieved January 11, 2026, from [Link]

-

Henry Reaction. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

-

Kuchar, M., et al. (2023). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Retrieved January 11, 2026, from [Link]

-

Synthesis of 1,3-dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Stowell, J. C., Keith, D. R., & King, B. T. (1984). 2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Retrieved January 11, 2026, from [Link]

-

Ray, T. (1987). Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. 82891-99-4 CAS MSDS (2-(2-Nitroethyl)-[1,3]dioxolane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-(2-Nitroethyl)-1,3-dioxolane | C5H9NO4 | CID 10888059 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Bridging Scaffolds for Novel Functionality

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(2-Nitroethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

2-(2-Nitroethyl)-1,3-dioxolane is a fascinating heterocyclic compound that merges two key functional groups: the nitroalkane and the cyclic acetal (dioxolane). This unique combination makes it a molecule of significant interest in synthetic chemistry and medicinal research. The dioxolane ring is a common motif in medicinal chemistry, often used as a protective group for aldehydes and ketones or as a pharmacophore in biologically active compounds.[1] The nitro group, a powerful electron-withdrawing moiety, is a well-established pharmacophore and sometimes toxicophore, crucial to the activity of numerous antimicrobial and anticancer agents.[2] Its presence suggests potential for 2-(2-Nitroethyl)-1,3-dioxolane as a versatile building block for novel therapeutics, particularly as a hypoxia-activated prodrug.[3][4]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(2-Nitroethyl)-1,3-dioxolane, offering field-proven insights for professionals in chemical and pharmaceutical development.

Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its structure and associated identifiers. 2-(2-Nitroethyl)-1,3-dioxolane (C₅H₉NO₄) consists of a five-membered dioxolane ring substituted at the C2 position with a nitroethyl group.[5]

| Identifier | Value | Source |

| IUPAC Name | 2-(2-nitroethyl)-1,3-dioxolane | PubChem[5] |

| CAS Number | 82891-99-4 | Aldlab Chemicals, PubChem[5][6] |

| Molecular Formula | C₅H₉NO₄ | PubChem[5] |

| Molecular Weight | 147.13 g/mol | PubChem[5] |

| InChI Key | ZYXOSRQIZOOVTN-UHFFFAOYSA-N | J&K Scientific[7] |

| Canonical SMILES | C1COC(O1)CC[O-] | PubChem[5] |

Physicochemical Properties

The physical and computed properties of a molecule are critical for predicting its behavior in various systems, from reaction solvents to biological media.

| Property | Value | Source |

| XLogP3 | 0.1 | Computed by PubChem[5] |

| Hydrogen Bond Donor Count | 0 | Computed by PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | Computed by PubChem[5] |

| Rotatable Bond Count | 2 | Computed by PubChem[5] |

| Exact Mass | 147.05315777 Da | Computed by PubChem[5] |

| Polar Surface Area | 64.3 Ų | Computed by PubChem[5] |

| Purity | Typically ≥95-97% | Aldlab Chemicals, J&K Scientific[6][7] |

Synthesis and Purification

While specific literature detailing the synthesis of 2-(2-Nitroethyl)-1,3-dioxolane is not abundant, a robust synthetic route can be proposed based on well-established acetalization reactions.[1][8] The most logical approach involves the acid-catalyzed reaction of 3-nitropropanal with ethylene glycol.

Proposed Synthetic Workflow

The workflow involves the protection of the aldehyde group of 3-nitropropanal as a cyclic acetal, a common strategy to prevent unwanted side reactions of the aldehyde in subsequent synthetic steps.

Caption: Proposed synthesis of 2-(2-Nitroethyl)-1,3-dioxolane.

Experimental Protocol: Synthesis

This protocol is a self-validating system; the continuous removal of water via the Dean-Stark apparatus is essential to drive the reaction equilibrium towards the product, ensuring a high yield, a cornerstone of acetal formation.[9]

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-nitropropanal (1.0 eq) and toluene (approx. 0.5 M).

-

Addition of Reagents: Add ethylene glycol (1.1 eq) followed by a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. The use of a weak base like sodium bicarbonate is critical to neutralize the acid catalyst without hydrolyzing the newly formed acetal.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 2-(2-Nitroethyl)-1,3-dioxolane.

Spectroscopic Characterization (Predicted)

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ≈ 4.9-5.1 ppm (t, 1H, -CH(O)₂)δ ≈ 4.2-4.4 ppm (t, 2H, -CH₂NO₂)δ ≈ 3.8-4.0 ppm (m, 4H, -OCH₂CH₂O-)δ ≈ 2.1-2.3 ppm (q, 2H, -CH₂CH₂NO₂) | The acetal proton is significantly deshielded by two adjacent oxygen atoms. The protons alpha to the nitro group are deshielded by its strong electron-withdrawing effect. The dioxolane protons will appear as a multiplet. |

| ¹³C NMR | δ ≈ 100-105 ppm (-CH(O)₂)δ ≈ 75-80 ppm (-CH₂NO₂)δ ≈ 64-66 ppm (-OCH₂CH₂O-)δ ≈ 30-35 ppm (-CH₂CH₂NO₂) | The acetal carbon is characteristic in this region. The carbon attached to the nitro group is also significantly downfield. |

| IR (cm⁻¹) | ≈ 2980-2880 (C-H stretch)≈ 1550 (asymmetric N-O stretch)≈ 1380 (symmetric N-O stretch)≈ 1200-1050 (C-O stretch) | Strong, characteristic absorbances for the nitro group are expected. The C-O ether stretch from the dioxolane ring will also be prominent.[10] |

Reactivity and Potential Applications in Drug Development

The reactivity of 2-(2-Nitroethyl)-1,3-dioxolane is dominated by the nitro group. This functional group is a key component in many bioreductive drugs, also known as hypoxia-activated prodrugs (HAPs).[3]

Mechanism of Action as a Hypoxia-Activated Prodrug

In the low-oxygen (hypoxic) environments characteristic of solid tumors, endogenous nitroreductase enzymes are overexpressed.[3] These enzymes can reduce the nitro group of a prodrug to generate highly reactive and cytotoxic species, such as hydroxylamines and nitroso radicals, which can induce DNA damage and kill cancer cells selectively.[4][12]

Caption: Proposed bioactivation pathway in hypoxic tumor cells.

Experimental Protocol: In Vitro Nitroreductase Assay

This protocol validates the central hypothesis of bioactivation. The consumption of NADPH, monitored by the decrease in absorbance at 340 nm, provides direct evidence of the nitroreductase-catalyzed reduction of the compound.

-

Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare stock solutions of 2-(2-Nitroethyl)-1,3-dioxolane, recombinant nitroreductase enzyme (e.g., E. coli NfsB), and NADPH in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the reaction buffer, the nitroreductase enzyme, and 2-(2-Nitroethyl)-1,3-dioxolane to the desired final concentrations.

-

Initiation: Initiate the reaction by adding NADPH. The inclusion of a control well without the enzyme is crucial to ensure the observed activity is enzyme-dependent.

-

Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is directly proportional to the rate of nitro-reduction.

-

Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. This confirms that the compound is a substrate for the nitroreductase enzyme.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(2-Nitroethyl)-1,3-dioxolane is not widely available, precautions should be based on structurally related nitroalkanes and dioxolanes.[13][14][15]

-

General Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

2-(2-Nitroethyl)-1,3-dioxolane stands out as a promising chemical entity with significant potential, particularly in the realm of medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structure presents a unique opportunity for developing novel therapeutics. The presence of the bioreducible nitro group makes it an excellent candidate for the design of hypoxia-activated prodrugs, a targeted approach to cancer therapy. Further investigation into its biological activity, metabolic stability, and toxicological profile is warranted to fully unlock its potential for drug development professionals.

References

-

2-(2-Nitroethyl)-1,3-dioxolane | C5H9NO4 | CID 10888059. PubChem, National Institutes of Health. [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

-

2-ethynyl-2-(2-isocyanatoethyl)-1,3-dioxolane. ChemSynthesis. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC, National Institutes of Health. [Link]

-

Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

-

2-ethyl-1,3-dioxolane, 2568-96-9. The Good Scents Company. [Link]

- Process for the preparation of nitroethene derivatives.

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

-

Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl). ResearchGate. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC, National Institutes of Health. [Link]

-

Nitro-Containing Self-Immolative Systems for Biological Applications. MDPI. [Link]

-

2-(3-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 240610. PubChem, National Institutes of Health. [Link]

-

2-(2-Nitroethyl)[5][13]dioxolane, 97% | 82891-99-4. J&K Scientific. [https://www.jk-scientific.com/en/82891-99-4-2-(2-Nitroethyl)[5][13]dioxolane-97-36-364205-364205.html]([Link]5][13]dioxolane-97-36-364205-364205.html)

Sources

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]

- 4. Nitro-Containing Self-Immolative Systems for Biological Applications [mdpi.com]

- 5. 2-(2-Nitroethyl)-1,3-dioxolane | C5H9NO4 | CID 10888059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aldlab-chemicals_2-(2-Nitroethyl)-[1,3]dioxolane [aldlab.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

"CAS number 82891-99-4 properties"

An In-depth Technical Guide to 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile (CAS 82891-99-4)

Foreword

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 82891-99-4, namely 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile. It has come to our attention that this compound is not extensively documented in peer-reviewed scientific literature. The primary and most substantive information available for this compound is derived from patent literature, where it is described as a key intermediate in the synthesis of novel cyclobutane derivatives with fungicidal activity.

This guide is intended for researchers, scientists, and drug development professionals. It synthesizes the available data to provide insights into its chemical properties, synthesis, and potential applications, with a clear acknowledgment of the limitations imposed by the scarcity of public-domain research. The information herein is grounded in the data presented in the cited patent, supplemented with established principles of chemical synthesis and analysis.

Chemical Identity and Physicochemical Properties

1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile is a halogenated aromatic nitrile. Its core structure consists of a cyclobutane ring substituted with a 2,4-dichlorophenyl group and a nitrile group at the same carbon position.

Structural Information

-

IUPAC Name: 1-(2,4-dichlorophenyl)cyclobutanecarbonitrile

-

CAS Number: 82891-99-4

-

Molecular Formula: C₁₁H₉Cl₂N

-

Molecular Weight: 226.11 g/mol

-

Canonical SMILES: C1CC(C1)(C#N)C2=C(C=C(C=C2)Cl)Cl

Physicochemical Data Summary

The publicly available physicochemical data for this compound is limited. The following table summarizes the known information, primarily extracted from patent documents.

| Property | Value | Source |

| Physical State | Solid | Inferred from synthesis |

| Melting Point | 78-79 °C | |

| Solubility | Not reported | - |

| Boiling Point | Not reported | - |

| pKa | Not reported | - |

Synthesis and Experimental Protocol

The synthesis of 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile is described in the context of producing fungicidal compounds. It is synthesized via a nucleophilic substitution reaction involving (2,4-dichlorophenyl)acetonitrile and 1,3-dibromopropane.

Reaction Principle

The synthesis is a two-step, one-pot reaction. First, the acidic α-hydrogen of (2,4-dichlorophenyl)acetonitrile is deprotonated by a strong base, sodium hydride, to form a carbanion. This nucleophilic carbanion then undergoes a double alkylation with 1,3-dibromopropane to form the cyclobutane ring. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the aqueous and organic phases.

Detailed Experimental Protocol

Materials:

-

(2,4-dichlorophenyl)acetonitrile

-

1,3-dibromopropane

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide

-

Toluene

-

Water

-

Drying agent (e.g., magnesium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 18.6 g (0.1 mol) of (2,4-dichlorophenyl)acetonitrile in 150 ml of toluene, add 0.5 g of tetrabutylammonium bromide.

-

Base Addition: With vigorous stirring, add 20 ml of a 50% aqueous solution of sodium hydroxide.

-

Alkylation: Heat the mixture to 60°C and add 20.2 g (0.1 mol) of 1,3-dibromopropane dropwise over a period of 30 minutes.

-

Reaction Monitoring: Maintain the reaction temperature at 60°C and continue stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add 100 ml of water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with 50 ml of toluene.

-

Washing and Drying: Combine the organic layers and wash with water until the pH is neutral. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile. The patent reports a yield of 19.2 g (85%) with a melting point of 78-79°C.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile.

Potential Applications and Mechanism of Action

The primary known application of 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile is as a chemical intermediate. The patent in which it is described focuses on the development of novel fungicides.

Role as a Fungicide Precursor

This compound serves as a building block for more complex molecules with potential fungicidal properties. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a reactive handle for further chemical modifications. The 2,4-dichlorophenyl moiety is a common feature in many antifungal agents, suggesting it plays a role in the biological activity of the final compounds.

Downstream Chemical Transformation

The patent describes the conversion of 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile into a variety of fungicidal compounds. A key transformation involves the reaction of the nitrile with other chemical entities to create more elaborate structures. The overall goal is to synthesize molecules that can inhibit fungal growth, though the specific biological target and mechanism of action of the final products are not detailed in the source document.

Logical Relationship Diagram

Caption: Role of CAS 82891-99-4 as a key intermediate in fungicide development.

Safety and Handling

There is no specific safety and handling data available for 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile in public databases. As with any research chemical with limited toxicological information, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile (CAS 82891-99-4) is a specialized chemical intermediate whose primary documented role is in the synthesis of potential fungicidal agents. While information in the public domain is scarce, the available patent literature provides a clear synthetic route and highlights its utility as a building block for more complex bioactive molecules. Further research would be necessary to fully characterize its physicochemical properties, toxicological profile, and the biological activity of its derivatives.

References

-

Kramer, W., et al. (1991). Substituted cyclobutane derivatives. European Patent Office. EP0419333A2. [Link]

"spectroscopic data for 2-(2-Nitroethyl)-1,3-dioxolane"

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Nitroethyl)-1,3-dioxolane

This document serves as a comprehensive technical guide for the spectroscopic analysis of 2-(2-Nitroethyl)-1,3-dioxolane (CAS No. 82891-99-4).[1][2] As this compound is a specialized chemical intermediate, publicly available, peer-reviewed spectroscopic data is limited. Therefore, this guide adopts a predictive and methodological approach, grounded in the fundamental principles of spectroscopic analysis and data from structurally analogous compounds. It is designed for researchers, chemists, and quality control professionals who require a robust framework for synthesizing, identifying, and verifying the purity of this molecule.

The core of this guide is built on providing not just the expected data, but the scientific rationale behind it, empowering the user to interpret their own empirically acquired spectra with confidence. We will dissect the molecule's structure to forecast its spectral signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provide self-validating experimental protocols for data acquisition.

Molecular Structure and Synthetic Rationale

2-(2-Nitroethyl)-1,3-dioxolane, also known as 3-nitropropionaldehyde ethylene glycol acetal, possesses a molecular formula of C₅H₉NO₄ and a molecular weight of approximately 147.13 g/mol .[1][2] Its structure consists of two key functional components: a five-membered dioxolane ring, which acts as a protecting group for an aldehyde, and a nitroethyl side chain.

The synthesis of this compound typically involves the acid-catalyzed acetalization of 3-nitropropanal with ethylene glycol. This reaction is a reversible process where the removal of water drives the equilibrium toward the formation of the dioxolane product.[3] Spectroscopic verification is therefore critical to confirm the successful formation of the cyclic acetal and the absence of starting materials.

Caption: Synthetic workflow for 2-(2-Nitroethyl)-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the different chemical environments of the nine protons. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and the nitro group).

Table 1: Predicted ¹H NMR Data

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-2 (Acetal CH) | ~4.9 - 5.1 | Triplet (t) | 1H | Located between two oxygen atoms, resulting in significant deshielding. Coupled to the adjacent CH₂ group (H-α). |

| H-α (CH₂ adjacent to ring) | ~2.1 - 2.3 | Quartet (q) or Multiplet (m) | 2H | Coupled to the acetal proton (H-2) and the CH₂ group adjacent to the nitro group (H-β). |

| H-β (CH₂NO₂) | ~4.4 - 4.6 | Triplet (t) | 2H | Strongly deshielded by the electron-withdrawing nitro group. Coupled to the H-α protons. |

| H-4, H-5 (Dioxolane OCH₂) | ~3.9 - 4.1 | Multiplet (m) | 4H | Protons of the ethylene glycol moiety. May appear as a complex multiplet due to magnetic non-equivalence. |

Caption: Predicted key fragmentation pathways in EI-MS.

MS Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for online separation and analysis.

-

Ionization: Utilize a standard Electron Ionization (EI) source, typically operating at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the separated ions to generate a mass spectrum, which plots relative abundance against m/z. [4]

Conclusion

The structural verification of 2-(2-Nitroethyl)-1,3-dioxolane is unequivocally achievable through a combination of modern spectroscopic techniques. This guide provides a robust predictive framework for the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols offer a standardized methodology for acquiring high-quality, reproducible spectra. For any researcher working with this molecule, a comparison of empirically obtained data with the predictive analysis presented herein will provide a high degree of confidence in the structural identity and purity of the compound.

References

-

MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10888059, 2-(2-Nitroethyl)-1,3-dioxolane. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

Sources

- 1. 2-(2-Nitroethyl)-1,3-dioxolane | C5H9NO4 | CID 10888059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 82891-99-4 CAS MSDS (2-(2-Nitroethyl)-[1,3]dioxolane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

"FTIR spectrum of 2-(2-Nitroethyl)-1,3-dioxolane"

An In-Depth Technical Guide to the FTIR Spectrum of 2-(2-Nitroethyl)-1,3-dioxolane

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(2-Nitroethyl)-1,3-dioxolane. As a molecule incorporating a nitroalkane moiety and a cyclic acetal, its infrared spectrum presents a unique fingerprint characterized by the distinct vibrational modes of these functional groups. This document serves as a vital resource for researchers, chemists, and quality control professionals in pharmaceutical and chemical industries, offering a foundational understanding for structural elucidation, purity assessment, and reaction monitoring. We will delve into the theoretical basis for the expected absorption bands, provide a detailed experimental protocol for acquiring a high-fidelity spectrum, and present a systematic guide to spectral interpretation.

Introduction: The Molecular Architecture and Spectroscopic Significance

2-(2-Nitroethyl)-1,3-dioxolane (C₅H₉NO₄) is an organic compound featuring two critical functional groups: an aliphatic nitro group (-NO₂) and a 1,3-dioxolane ring. The nitro group is a strong electron-withdrawing group, rendering the molecule polar and imparting specific chemical reactivity. The dioxolane ring acts as a protective group for a carbonyl functionality, a common strategy in multi-step organic synthesis.

FTIR spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of such molecules.[1] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, producing a spectrum of absorption bands.[2] This spectrum serves as a unique molecular "fingerprint," allowing for the unambiguous identification of the functional groups present. For 2-(2-Nitroethyl)-1,3-dioxolane, FTIR is particularly effective for confirming the presence of the nitro group and the integrity of the dioxolane acetal.

Theoretical Spectral Analysis: Predicting the Vibrational Landscape

The FTIR spectrum of 2-(2-Nitroethyl)-1,3-dioxolane can be logically deconstructed by examining the characteristic vibrational modes of its constituent parts: the nitroalkane group, the cyclic ether (dioxolane) system, and the aliphatic C-H backbone.

The Nitro Group (-NO₂): The Most Prominent Spectroscopic Reporter

The nitro group is one of the most easily identifiable functionalities in an IR spectrum due to its intense and characteristic absorption bands. These arise from the stretching vibrations of the highly polar N-O bonds.[3]

-

Asymmetric Stretch (νₐₛ NO₂): This high-energy vibration involves one N-O bond stretching while the other contracts. For aliphatic nitro compounds (nitroalkanes), this mode gives rise to a very strong absorption band typically found in the 1560 - 1540 cm⁻¹ region.[4][5][6] This is often one of the most intense peaks in the entire spectrum.

-

Symmetric Stretch (νₛ NO₂): In this lower-energy mode, both N-O bonds stretch in phase. This results in a second strong absorption band, usually located in the 1385 - 1365 cm⁻¹ range for nitroalkanes.[4][5] The presence of this distinct pair of intense peaks is a highly reliable indicator of a nitro group.[3]

The 1,3-Dioxolane Ring: The Cyclic Acetal Signature

The 1,3-dioxolane ring is a five-membered cyclic ether. Its most characteristic feature in the IR spectrum is the C-O-C stretching vibrations, which are prominent in the fingerprint region (1500 - 600 cm⁻¹).

-

C-O-C Stretching Vibrations: Cyclic ethers exhibit strong C-O stretching bands. For the 1,3-dioxolane ring, multiple strong bands are expected in the 1200 - 1000 cm⁻¹ region.[7] These absorptions arise from the coupled asymmetric and symmetric stretching of the C-O single bonds within the O-C-O acetal linkage and the C-O bonds of the ethylene glycol-derived portion. The exact positions and multiplicity of these peaks can be complex but their strong intensity in this region is a key identifier for the dioxolane moiety.[8]

The Aliphatic Backbone (C-H Bonds)

The molecule's saturated carbon framework gives rise to standard alkane absorptions.

-

C-H Stretching (ν C-H): These vibrations occur from the CH₂ groups of the ethyl chain and the dioxolane ring. They are expected to appear as medium-to-strong peaks in the region just below 3000 cm⁻¹, typically between 2990 - 2850 cm⁻¹ .[9]

-

C-H Bending (δ C-H): The scissoring and rocking vibrations of the CH₂ groups will produce medium-intensity bands in the 1470 - 1430 cm⁻¹ (scissoring) and fingerprint regions.[9] The C-H bending vibration of the acetal methine proton (O-CH-O) may also contribute to this region.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol details a self-validating system for obtaining a high-quality FTIR spectrum of 2-(2-Nitroethyl)-1,3-dioxolane, assuming the sample is a liquid at room temperature.

Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Salt plates (NaCl or KBr)

-

Sample of 2-(2-Nitroethyl)-1,3-dioxolane

-

Pasteur pipette

-

Volatile solvent for cleaning (e.g., anhydrous acetone or dichloromethane)

-

Lens tissue

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen if available to minimize atmospheric H₂O and CO₂ interference.

-

Background Spectrum Acquisition:

-

Clean the salt plates thoroughly with a suitable solvent and dry them completely.

-

Mount the clean, empty salt plates in the sample holder.

-

Acquire a background spectrum (typically an average of 16 or 32 scans at a resolution of 4 cm⁻¹). This crucial step measures the instrument's response and the atmospheric conditions, which will be subtracted from the sample spectrum.[10]

-

-

Sample Preparation (Neat Liquid Film):

-

Place one to two drops of the liquid 2-(2-Nitroethyl)-1,3-dioxolane onto the surface of one salt plate using a Pasteur pipette.

-

Carefully place the second salt plate on top, gently pressing to create a thin, uniform liquid film free of air bubbles.[11]

-

-

Sample Spectrum Acquisition:

-

Immediately place the prepared sample assembly into the spectrometer's sample holder.

-

Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument's software will automatically ratio the sample spectrum against the stored background spectrum to generate the final transmittance or absorbance spectrum.[11]

-

-

Data Processing and Analysis:

-

Perform baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the software's peak-picking tool to identify the precise wavenumbers of all significant absorption bands.

-

Correlate the observed peak positions with the expected vibrational modes as detailed in the subsequent section.

-

-

Cleaning: Thoroughly clean the salt plates with a volatile solvent and store them in a desiccator to prevent fogging.

Data Presentation and Interpretation

The following table summarizes the predicted key absorption bands for 2-(2-Nitroethyl)-1,3-dioxolane, providing a guide for interpreting the experimental spectrum.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 2990 - 2850 | C-H Stretch | Aliphatic CH₂ | Medium - Strong |

| 1560 - 1540 | NO₂ Asymmetric Stretch | Nitroalkane (-NO₂) | Very Strong |

| 1470 - 1430 | CH₂ Scissoring Bend | Aliphatic CH₂ | Medium |

| 1385 - 1365 | NO₂ Symmetric Stretch | Nitroalkane (-NO₂) | Strong |

| 1200 - 1000 | C-O-C Stretch (multiple bands) | 1,3-Dioxolane Ring | Strong |

Workflow for Spectroscopic Characterization

The logical flow from sample acquisition to final structural confirmation is a critical aspect of good laboratory practice. The following diagram illustrates this workflow.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. azooptics.com [azooptics.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry of 2-(2-Nitroethyl)-1,3-dioxolane

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(2-Nitroethyl)-1,3-dioxolane, a molecule of interest in various chemical and pharmaceutical contexts. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation behavior, offering insights into experimental design and data interpretation.

Introduction: Understanding the Molecule

2-(2-Nitroethyl)-1,3-dioxolane (C₅H₉NO₄) is a heterocyclic compound featuring a dioxolane ring and a nitroethyl substituent.[1] Its structure presents a unique combination of functional groups that dictate its behavior in a mass spectrometer. The presence of the nitro group, a strong electron-withdrawing moiety, and the acetal linkage of the dioxolane ring are the primary determinants of its fragmentation pathways.

Table 1: Physicochemical Properties of 2-(2-Nitroethyl)-1,3-dioxolane [1][2]

| Property | Value |

| Molecular Formula | C₅H₉NO₄ |

| Molecular Weight | 147.13 g/mol |

| Exact Mass | 147.0532 Da |

| CAS Number | 82891-99-4 |

| IUPAC Name | 2-(2-nitroethyl)-1,3-dioxolane |

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of 2-(2-Nitroethyl)-1,3-dioxolane. The choice between "hard" and "soft" ionization methods will depend on the analytical objective, whether it is to elicit detailed structural information through fragmentation or to preserve the molecular ion.

Electron Ionization (EI): Unveiling the Fragmentation Maze

Electron Ionization (EI) is a robust technique for elucidating the structure of unknown compounds due to its tendency to induce extensive fragmentation.[3][4] For 2-(2-Nitroethyl)-1,3-dioxolane, EI is expected to generate a rich fragmentation pattern, providing valuable structural insights. The high energy of the electron beam (typically 70 eV) imparts significant internal energy to the molecule, leading to the cleavage of weaker bonds.[4]

Electrospray Ionization (ESI): A Gentler Approach for Molecular Ion Preservation

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for identifying the molecular weight of a compound with minimal fragmentation.[5] For 2-(2-Nitroethyl)-1,3-dioxolane, ESI would be the method of choice when the primary goal is to confirm the presence of the molecule and determine its molecular weight. In negative ion mode, deprotonation can occur, while in positive ion mode, adducts with species like sodium ([M+Na]⁺) or protons ([M+H]⁺) are commonly observed.[5]

Deciphering the Fragmentation Code: A Predictive Analysis

The fragmentation of 2-(2-Nitroethyl)-1,3-dioxolane under EI conditions can be predicted by considering the characteristic fragmentation patterns of its constituent functional groups: the dioxolane ring and the nitroalkane chain.

The Signature of the Nitro Group

Nitro compounds are known to undergo characteristic fragmentation pathways involving the loss of the nitro group (NO₂) or nitric oxide (NO).[6][7] The loss of NO₂ (46 Da) is a common initial fragmentation step for many nitroalkanes.

The Dioxolane Ring's Story

The fragmentation of dioxolane rings typically involves ring-opening reactions and the loss of small neutral molecules. Common fragmentation patterns for substituted 1,3-dioxolanes have been documented, providing a basis for predicting the behavior of our target molecule.[8][9][10]

Predicted Fragmentation Pathway of 2-(2-Nitroethyl)-1,3-dioxolane

The following diagram illustrates the predicted major fragmentation pathways for 2-(2-Nitroethyl)-1,3-dioxolane under electron ionization.

Sources

- 1. 2-(2-Nitroethyl)-1,3-dioxolane | C5H9NO4 | CID 10888059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 82891-99-4 CAS MSDS (2-(2-Nitroethyl)-[1,3]dioxolane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1,3-Dioxolane [webbook.nist.gov]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2-(2-Nitroethyl)-1,3-dioxolane

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: A Synthesis of Functional Group Toxicology

The hazard profile of 2-(2-Nitroethyl)-1,3-dioxolane is best understood by dissecting the risks associated with its two primary functional components. The presence of a nitroalkane group immediately raises concerns regarding thermal stability and potential for energetic decomposition.[1][2][3] The 1,3-dioxolane ring, while generally less reactive, is a flammable cyclic ether with the potential to form explosive peroxides upon prolonged exposure to air.[4][5]

The Nitroalkane Moiety: A High-Energy Functional Group

Nitroalkanes are a class of compounds known for their versatile reactivity in organic synthesis.[6] However, this reactivity is intrinsically linked to their energetic nature. The strong electron-withdrawing properties of the nitro group make adjacent C-H bonds acidic, facilitating a range of synthetic transformations.[7]

Key Hazards:

-

Thermal Instability: Aliphatic nitroalkanes can undergo exothermic decomposition at elevated temperatures.[1][8] This decomposition can be violent or explosive, particularly in the pure substance.[9]

-

Shock Sensitivity: While not all nitroalkanes are shock-sensitive, contamination with incompatible materials such as amines, acids, or bases can increase their sensitivity to shock or friction.[10][11]

-

Toxicity: Nitroalkanes can be toxic if inhaled or ingested.[10] While specific data for 2-(2-Nitroethyl)-1,3-dioxolane is unavailable, related nitroalkanes are known to cause irritation to the eyes and respiratory tract.[12][13] Some nitroalkanes are also suspected carcinogens.[12] Metabolism of nitroalkanes can release nitrite, which may lead to methemoglobinemia.[13]

The 1,3-Dioxolane Ring System: Flammability and Peroxide Formation

The 1,3-dioxolane structure is a cyclic acetal, often used as a protecting group in organic synthesis.

Key Hazards:

-

Flammability: 1,3-Dioxolane and its derivatives are flammable liquids.[14][15] Vapors are heavier than air and can travel to a source of ignition and flash back.[4]

-

Peroxide Formation: Like many ethers, 1,3-dioxolanes can form explosive peroxides upon storage and exposure to air and light.[4] This is a critical consideration for long-term storage.

-

Eye Irritation: 1,3-Dioxolane is a known eye irritant.[14][15]

Hazard Identification and Classification (Anticipated)

Based on the hazards of its functional groups, the anticipated GHS classification for 2-(2-Nitroethyl)-1,3-dioxolane would likely include the following:

| Hazard Class | Anticipated Category |

| Flammable Liquids | Category 3 or 4 |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |

| Hazardous to the Aquatic Environment | Data not available, but caution is advised |

Anticipated GHS Pictograms:

-

Flame (Flammable)

-

Exclamation Mark (Irritant, Acute Toxicity)

-

Health Hazard (Potential for systemic effects)

Anticipated Signal Word: Warning or Danger

Anticipated Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Anticipated Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage Protocols

Given the anticipated hazards, a stringent set of handling and storage protocols is essential.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure risk.[16][17][18]

| PPE Component | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton™). A double-gloving strategy with a nitrile inner glove is recommended. | Protects against skin absorption and irritation. |

| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye irritation. |

| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects skin from contact and provides a barrier against fire hazards. |

| Respiratory Protection | All handling of the neat compound or its solutions should be conducted in a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors. |

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.[10][19]

-

Temperature: Store in a cool, dry, well-ventilated area, away from heat sources.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent peroxide formation.

-

Container: Use a tightly sealed, appropriate container.

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, strong acids, and reducing agents.[20]

Emergency Procedures: A Proactive Approach

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.[21][22][23][24][25]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[26] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

The flammability of the dioxolane ring and the energetic nature of the nitro group require specific fire-fighting strategies.[27][28][29]

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Hazards: Vapors may form explosive mixtures with air.[4] Thermal decomposition can produce toxic gases, including oxides of nitrogen and carbon monoxide.[30] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Collect into a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Prevent entry into waterways and sewers. Dike the spill and handle it as a hazardous waste.

Disposal Considerations

All waste containing 2-(2-Nitroethyl)-1,3-dioxolane must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[31][32] Do not dispose of it down the drain. Waste containing nitro compounds should not be mixed with other waste streams without a thorough compatibility assessment to avoid violent reactions.[33][34]

Conclusion: A Commitment to Safety

The responsible use of 2-(2-Nitroethyl)-1,3-dioxolane in a research and development setting necessitates a comprehensive understanding of its potential hazards. While a dedicated SDS is not currently available, a thorough analysis of its constituent functional groups provides a robust framework for safe handling, storage, and emergency response. By adhering to the principles of proactive risk assessment, appropriate use of personal protective equipment, and stringent adherence to established safety protocols, researchers can confidently and safely explore the synthetic potential of this valuable molecule.

References

-

Ju, Y., & Li, J. (2011). Nitroaromatic compounds: environmental contamination, toxicity, and biodegradation. Reviews of Environmental Contamination and Toxicology, 213, 1-38. [Link]

-

Smith, D. J., & Anderson, R. C. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Journal of Agricultural and Food Chemistry, 61(5), 987-994. [Link]

-

Mishra, S., & Shukla, P. K. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]

-

Di Mola, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 598-605. [Link]

-

Smith, D. J., & Anderson, R. C. (2013). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Journal of Agricultural and Food Chemistry, 61(5), 987-994. [Link]

-

Smith, D. J., & Anderson, R. C. (2013). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Journal of Agricultural and Food Chemistry, 61(5), 987-994. [Link]

-

Smith, D. J., & Anderson, R. C. (2013). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Journal of Agricultural and Food Chemistry, 61(5), 987-994. [Link]

-

Di Mola, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 598-605. [Link]

-

Di Mola, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (1979). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. [Link]

-

Robidoux, P. Y., et al. (1999). Nitroaromatic munition compounds: environmental effects and screening values. Reviews of Environmental Contamination and Toxicology, 161, 1-156. [Link]

-

U.S. Environmental Protection Agency. (1975). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. [Link]

-

Di Mola, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 598-605. [Link]

-

Khan, F. I., & Ghoshal, A. K. (2000). Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds. Critical Reviews in Environmental Science and Technology, 30(1), 1-61. [Link]

-

Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12586, 1,3-Dioxolane. [Link]

-

Gray, P., & Yoffe, A. D. (1955). The thermal decomposition of the nitroalkanes. Chemical Reviews, 55(6), 1069-1154. [Link]

-

PENTA s.r.o. (2023). Safety Data Sheet: 1,3-Dioxolane. [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,3-Dioxolane. [Link]

-

Vanderbilt University. (n.d.). Chemical Safety Protocol: Nitromethane. [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: First Aid Procedures. [Link]

-

CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,3-Dioxolane. [Link]

-

Wikipedia. (n.d.). Nitro compound. [Link]

-

Urben, P. G. (2007). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 11(6), 1131-1134. [Link]

-

Lunn, G., & Sansone, E. B. (1981). Safe disposal of carcinogenic nitrosamines. IARC Scientific Publications, (43), 37-46. [Link]

-

Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. [Link]

-

Ministry of Manpower, Singapore. (n.d.). Occupational Safety & Health Circular: Safe Use, Handling and Storage of Nitrocellulose. [Link]

-

Phoenix Fire Department. (n.d.). Flammable Liquid Incidents. [Link]

-

Ministry of Health, Saudi Arabia. (2019). First Aid - Chemical Poisoning. [Link]

-

U.S. Department of Health and Human Services. (n.d.). CHEMM: Personal Protective Equipment (PPE). [Link]

-

Yale University Environmental Health & Safety. (n.d.). Standard Operating Procedure: Flammable Liquids. [Link]

-

MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. [Link]

-

Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

-

Ranganathan, D., et al. (1984). Nitroethylene: a stable, clean, and reactive agent for organic synthesis. The Journal of Organic Chemistry, 49(14), 2594-2596. [Link]

-

Bowman, W. R. (1988). Reactivity of substituted aliphatic nitro-compounds with nucleophiles. Chemical Society Reviews, 17, 283-316. [Link]

-

Intermountain Healthcare. (n.d.). First Aid: Chemical Exposure. [Link]

-

South Portland Fire Department. (2022). Standard Operating Guidelines: Hazmat Response to Flammable Liquid Leaks. [Link]

-

Stanford University Environmental Health & Safety. (2024). General Use SOP - Flammable and Combustible Liquids. [Link]

-

Yale University Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid. [Link]

-

Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 3. researchgate.net [researchgate.net]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. carlroth.com [carlroth.com]

- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro compound - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 17. hazmatschool.com [hazmatschool.com]

- 18. epa.gov [epa.gov]

- 19. mom.gov.sg [mom.gov.sg]

- 20. calpaclab.com [calpaclab.com]

- 21. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 22. First Aid - Chemical Poisoning [moh.gov.sa]

- 23. cprcertificationnow.com [cprcertificationnow.com]

- 24. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 25. intermountainhealthib.staywellsolutionsonline.com [intermountainhealthib.staywellsolutionsonline.com]

- 26. ehs.yale.edu [ehs.yale.edu]

- 27. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 28. phoenix.gov [phoenix.gov]

- 29. public.powerdms.com [public.powerdms.com]

- 30. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 31. benchchem.com [benchchem.com]

- 32. ehs.stanford.edu [ehs.stanford.edu]

- 33. ehs.yale.edu [ehs.yale.edu]

- 34. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

A Comprehensive Technical Guide to the Handling and Storage of 2-(2-Nitroethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the safe handling, storage, and disposal of 2-(2-Nitroethyl)-1,3-dioxolane. Synthesizing chemical principles with established safety protocols, this document serves as an essential resource for laboratory personnel engaged in research and development involving this compound. By understanding the inherent chemical properties and potential hazards, professionals can mitigate risks and ensure a safe working environment.

Introduction: The Duality of 2-(2-Nitroethyl)-1,3-dioxolane

2-(2-Nitroethyl)-1,3-dioxolane, with the molecular formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol , is a bifunctional organic molecule of increasing interest in synthetic chemistry, particularly as a versatile building block in the synthesis of pharmaceutically relevant substances.[1][2][3][4] Its structure incorporates both a nitroalkane moiety and a cyclic acetal (dioxolane) ring. This unique combination imparts a dual reactivity profile that is both synthetically useful and requires careful consideration for safe handling.

The nitro group is a powerful electron-withdrawing group, rendering the adjacent carbon atom acidic and susceptible to a variety of carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction.[5] This reactivity makes nitroalkanes valuable precursors for amines, carbonyl compounds, and other functional groups essential in drug design.[1][2][6] The 1,3-dioxolane ring serves as a protecting group for a carbonyl functionality, stable under neutral to strongly basic conditions, thereby allowing for selective transformations on other parts of a molecule.[7][8][9]

This guide will deconstruct the chemical nature of 2-(2-Nitroethyl)-1,3-dioxolane to establish a framework for its safe manipulation and storage, addressing the potential hazards stemming from both the energetic nitro group and the reactive dioxolane ring.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before commencing any work with 2-(2-Nitroethyl)-1,3-dioxolane. The primary hazards are associated with the individual functional groups, and their potential for synergistic reactivity.

The Nitroalkane Moiety: An Energetic Functional Group

Nitroalkanes are high-energy materials, often flammable and acting as strong oxidizing agents.[10] Their thermal decomposition is an exothermic process that can be violent or even explosive under certain conditions.[10][11]

-

Incompatibilities: Organic nitro compounds can react violently with strong acids, bases, and reducing agents.[12] Contact with strong oxidizing agents should also be avoided.

The 1,3-Dioxolane Ring: Stability and Reactivity

The 1,3-dioxolane group, while generally stable, presents its own set of handling challenges.

-

Acid Sensitivity: Cyclic acetals are susceptible to hydrolysis under acidic conditions, which would lead to the cleavage of the ring and the formation of ethylene glycol and 3-nitropropanal.[7][8] This reaction is often catalyzed by even trace amounts of acid.[13]

-

Peroxide Formation: Although less common than with ethers, cyclic acetals can potentially form explosive peroxides upon prolonged exposure to air and light. This risk should be considered, especially for aged samples.

Combined Hazards

The presence of both a nitro group and a dioxolane ring in the same molecule necessitates a cautious approach. The electron-withdrawing nature of the nitro group can influence the stability of the dioxolane ring, potentially making it more susceptible to cleavage under certain conditions.

Safe Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A standard laboratory PPE ensemble is required when handling 2-(2-Nitroethyl)-1,3-dioxolane:

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

-

Body Protection: A laboratory coat is essential.

Engineering Controls

-

Ventilation: All manipulations of 2-(2-Nitroethyl)-1,3-dioxolane should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of any potential vapors.

-

Ignition Sources: Due to the flammability of related compounds, all sources of ignition, such as open flames and spark-producing equipment, should be excluded from the handling area.

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure that all necessary PPE is donned and the fume hood is functioning correctly. Have spill cleanup materials readily available.

-

Dispensing: When transferring the compound, use appropriate tools (e.g., spatulas, syringes) to avoid contamination and spillage.

-

Reactions: When using 2-(2-Nitroethyl)-1,3-dioxolane in chemical reactions, be mindful of the reaction conditions. Avoid strong acids unless the cleavage of the dioxolane ring is intended. When performing reactions involving the nitro group, consider the potential for exothermic events.

-

Post-Handling: After handling, thoroughly clean all equipment and the work area. Dispose of any contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is critical to maintain the stability and integrity of 2-(2-Nitroethyl)-1,3-dioxolane and to prevent hazardous situations.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place | To minimize the risk of thermal decomposition of the nitro group. |

| Light | Amber or opaque containers | To prevent potential light-induced degradation or peroxide formation. |

| Atmosphere | Tightly sealed containers | To protect from moisture, which can cause hydrolysis of the dioxolane ring. |

| Incompatibilities | Segregated from strong acids, bases, oxidizing agents, and reducing agents. | To prevent violent reactions. |

Table 1: Storage Recommendations for 2-(2-Nitroethyl)-1,3-dioxolane

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial.

Spill Cleanup Protocol

-

Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Control: For small spills, contain the material using an inert absorbent (e.g., vermiculite, sand).

-

Neutralization: Avoid using strong acids or bases for neutralization due to potential reactivity.

-